Cas no 778601-57-3 (Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-)
![Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- structure](https://ja.kuujia.com/scimg/cas/778601-57-3x500.png)
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-
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- インチ: 1S/C16H15NO4/c1-11-7-8-13(15(18)19)14(9-11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
- InChIKey: XKOSHHLCSPEZGK-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(C)C=C1NC(OCC1=CC=CC=C1)=O
じっけんとくせい
- 密度みつど: 1.306±0.06 g/cm3(Predicted)
- ふってん: 432.4±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.86±0.36(Predicted)
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6509415-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 10g |
$3131.0 | 2023-05-31 | ||
Enamine | EN300-6509415-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 0.1g |
$640.0 | 2023-05-31 | ||
Enamine | EN300-6509415-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 0.5g |
$699.0 | 2023-05-31 | ||
Enamine | EN300-6509415-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 2.5g |
$1428.0 | 2023-05-31 | ||
Enamine | EN300-6509415-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 5g |
$2110.0 | 2023-05-31 | ||
Enamine | EN300-6509415-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 0.05g |
$612.0 | 2023-05-31 | ||
Enamine | EN300-6509415-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 0.25g |
$670.0 | 2023-05-31 | ||
Enamine | EN300-6509415-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-methylbenzoic acid |
778601-57-3 | 1g |
$728.0 | 2023-05-31 |
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]- 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]-に関する追加情報
Benzoic Acid, 4-Methyl-2-[[(Phenylmethoxy)Carbonyl]Amino]
Benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino], also known by its CAS number 778601-57-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted amino group and a phenylmethoxy carbonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular structure of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] is notable for its aromaticity and the strategic placement of substituents. The benzoic acid group provides acidity, while the phenylmethoxy carbonyl group introduces steric hindrance and electronic effects that can influence the compound's reactivity and solubility. Recent studies have highlighted the importance of such structural features in modulating pharmacokinetic properties, making this compound a valuable tool in medicinal chemistry.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in constructing complex heterocycles, which are essential components of many therapeutic agents. For instance, the phenylmethoxy carbonyl group has been shown to facilitate selective reactivity in certain coupling reactions, enabling the construction of diverse chemical libraries.
In terms of synthesis, several methods have been reported for the preparation of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino]. These include traditional nucleophilic aromatic substitution reactions as well as more modern approaches involving transition metal catalysis. Recent advancements in catalytic methodologies have significantly improved the efficiency and selectivity of these reactions, paving the way for large-scale production and further exploration of this compound's properties.
The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated that it exhibits moderate inhibitory effects on certain enzymes implicated in inflammatory diseases, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for research into its role in cancer therapy.
From an environmental perspective, the stability and biodegradability of benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] have been assessed under various conditions. These studies indicate that while the compound is relatively stable under normal storage conditions, it undergoes gradual degradation under specific environmental stressors such as UV light or microbial activity. Such findings are crucial for understanding its ecological impact and ensuring sustainable practices in its production and use.
In conclusion, benzoic acid, 4-methyl-2-[[(phenylmethoxy)carbonyl]amino] stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a key player in contemporary research efforts aimed at developing innovative solutions in medicine and materials science.
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